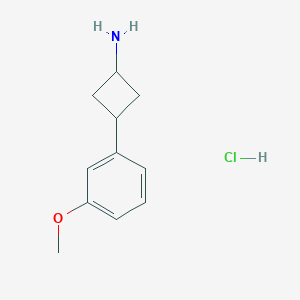

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Description

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative with a methoxy-substituted phenyl ring. The compound is likely used as a high-purity intermediate in pharmaceutical synthesis, given the emphasis on ISO-certified manufacturing of similar cyclobutane derivatives .

Properties

IUPAC Name |

3-(3-methoxyphenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9;/h2-4,7,9-10H,5-6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBCHRIUDPOBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909286-83-4 | |

| Record name | (1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a cyclobutanone derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of 3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride with analogous compounds:

Notes:

- Substituent Effects :

- Methoxy (MeO) : Electron-donating, enhances solubility and π-π interactions. Positional isomers (ortho vs. para/meta) alter steric hindrance and binding kinetics .

- Trifluoromethyl (CF₃) : Electron-withdrawing, increases metabolic stability and membrane permeability .

- Halogens (F, Br) : Fluorine improves bioavailability; bromine enhances halogen bonding but may reduce solubility .

- Stereochemistry : Cis/trans and enantiomeric forms (e.g., cis-3-[(2,5-difluorophenyl)methoxy]) influence target selectivity and pharmacokinetics .

- Purity and Availability : Compounds like 1-(3-methoxyphenyl)cyclobutan-1-amine HCl are available at ≥97% purity for industrial use , while others (e.g., 3-[(2,5-difluorophenyl)methoxy]cis isomer) are cataloged at 97% purity but require longer lead times .

Biological Activity

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a cyclic amine characterized by a cyclobutane ring substituted with a methoxyphenyl group. Its molecular formula is CHClN, with a molecular weight of approximately 201.71 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer therapies and neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist, modulating receptor activity and influencing various biochemical pathways related to cell signaling, proliferation, and survival. The exact molecular targets are still under investigation but may include neurotransmitter systems in the brain and pathways associated with cancer cell growth.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

- Anticancer Potential : Initial findings suggest that the compound may target specific cancer types associated with epidermal growth factor receptor (EGFR) mutations, positioning it as a candidate for novel anticancer therapies.

- Neurological Applications : Ongoing research is exploring its potential therapeutic applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride | Similar cyclobutane structure with bromine substitution | Incorporates bromine, potentially altering biological activity |

| 3-(Methoxymethyl)cyclobutan-1-amine | Contains a methoxymethyl group instead of methoxyphenyl | Different substituent may lead to distinct reactivity and properties |

| 1-(3-Methoxyphenyl)cyclopentan-1-amine | Cyclopentane ring instead of cyclobutane | Structural change may significantly affect physical and chemical properties |

The unique combination of the cyclobutane ring and the methoxyphenyl substituent gives this compound distinctive properties that may enhance its efficacy in therapeutic applications compared to similar compounds.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

- High-throughput Screening : A study involved screening a library of compounds for anti-tubercular activity, revealing that structural analogs related to cyclobutane derivatives showed promising results against Mycobacterium tuberculosis. Although not directly related, this highlights the potential for cyclobutane derivatives in targeting specific pathogens .

- Pharmacological Profiling : Detailed pharmacological profiling is underway to assess interactions with various biological targets. Initial findings indicate that this compound may influence pathways involved in cancer proliferation and survival.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. A two-step approach is common:

Cyclobutane Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core.

Amine Functionalization : Introduce the 3-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, followed by reductive amination to form the primary amine. Hydrochloride salt formation is achieved using HCl in ethanol .

- Optimization Tips :

- Use sodium borohydride (NaBH₄) for selective reduction of intermediates to avoid over-reduction .

- Monitor reaction progress with TLC or HPLC to isolate intermediates and minimize side products.

- Yield Improvement :

- Optimize stoichiometry (e.g., 1.2 eq of methoxyphenyl boronic acid in coupling reactions).

- Employ microwave-assisted synthesis to reduce reaction time and improve purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutane ring and methoxyphenyl substitution patterns. Look for characteristic shifts:

- Cyclobutane protons: δ 2.5–3.5 ppm (multiplet) .

- Methoxy group: δ ~3.8 ppm (singlet) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 210.1052 for C₁₁H₁₄NOCl⁺) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutane ring .

Q. How do solvent choice and pH affect the stability and solubility of this compound?

- Methodological Answer :

- Solubility : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Add 10% v/v HCl to aqueous solutions to enhance solubility via protonation of the amine .

- Stability :

- pH : Stable at pH 2–4 (hydrochloride form); avoid alkaline conditions (pH > 8) to prevent free amine formation and decomposition.

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What mechanistic pathways explain unexpected byproducts during the synthesis of this compound?

- Methodological Answer : Common byproducts arise from:

- Ring-Opening Reactions : Acidic conditions during HCl salt formation may protonate the cyclobutane, leading to ring cleavage. Mitigate by using dilute HCl and low temperatures .

- Oxidation of the Methoxy Group : Trace peroxides in solvents can oxidize the methoxy group to a carbonyl. Pre-treat solvents with activated alumina .

- Resolution Strategy :

- Use LC-MS to identify byproducts.

- Computational modeling (DFT) predicts reactive intermediates and guides condition adjustments .

Q. How does the stereochemistry of the cyclobutane ring influence biological activity?

- Methodological Answer : The cis vs. trans configuration of the cyclobutane ring impacts receptor binding. For example:

- Case Study : cis-3-Amino-1-methylcyclobutanol hydrochloride shows higher affinity for serotonin receptors than its trans counterpart .

- Experimental Design :

Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst).

Test activity in vitro using receptor-binding assays (e.g., radioligand displacement).

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state):

- NMR in Solution : Cyclobutane rings exhibit fluxional behavior, causing averaged signals. Use variable-temperature NMR to observe splitting at low temperatures .

- X-ray Crystallography : Provides static snapshots of the most stable conformation. Compare with computed NMR shifts (e.g., using Gaussian) .

Q. What strategies are effective for studying the compound’s interaction with neurological targets?

- Methodological Answer :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-5-HT for serotonin receptors) to measure IC₅₀ values.

- Molecular Dynamics (MD) Simulations : Model the compound’s binding mode to receptors (e.g., 5-HT₁A) over 100-ns trajectories.

- In Vivo Testing : Administer the compound to rodent models and monitor behavioral responses (e.g., forced swim test for antidepressant activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.